N-Acetylneuraminic acid-13C-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H19NO9 |

|---|---|

分子量 |

310.26 g/mol |

IUPAC名 |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i2+1 |

InChIキー |

KBGAYAKRZNYFFG-PXTSTKFASA-N |

異性体SMILES |

CC(=O)N[C@H]([C@H]([13CH2]C(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

N-Acetylneuraminic Acid-13C-2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses. Its isotopically labeled form, N-Acetylneuraminic acid-13C-2 ([2-13C]Neu5Ac), in which the carbon atom at the second position (C2) is replaced with the stable isotope 13C, serves as an invaluable tool in research and drug development. This heavy isotope labeling allows for the precise tracking and quantification of Neu5Ac in various biological systems and analytical platforms without altering its chemical properties.

This technical guide provides a comprehensive overview of this compound, focusing on its applications, relevant experimental methodologies, and the interpretation of data derived from its use.

Core Applications in Research

This compound is primarily utilized in two key areas of research:

-

Metabolic Flux Analysis: As a metabolic tracer, [2-13C]Neu5Ac allows researchers to follow the metabolic fate of Neu5Ac within cells and organisms. By tracking the incorporation of the 13C label into various downstream metabolites, scientists can elucidate metabolic pathways, measure pathway flux, and identify potential enzymatic dysregulations in disease states.

-

Quantitative Analysis (Internal Standard): In analytical chemistry, particularly in mass spectrometry-based methods, [2-13C]Neu5Ac is an ideal internal standard for the accurate quantification of endogenous N-Acetylneuraminic acid.[1][2][3] Its identical chemical behavior and distinct mass allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₁₀¹³CH₁₉NO₉ | ChemSpider |

| Molecular Weight | 310.26 g/mol | ChemSpider |

| Appearance | White crystalline powder | Wikipedia[4] |

| Melting Point | 186 °C (decomposes) | Wikipedia[4] |

| Storage Temperature | -20°C | Sigma-Aldrich[5] |

Experimental Protocols

13C NMR Spectroscopy for Studying Neu5Ac Solution Conformations

This protocol outlines the methodology used to analyze the different forms of N-Acetylneuraminic acid in an aqueous solution using 13C-labeled isotopomers, including [2-13C]Neu5Ac.[6][7][8]

a. Sample Preparation:

-

Prepare a ~0.1 M solution of [2-13C]Neu5Ac in a 95:5 (v/v) mixture of H₂O and D₂O.

-

Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using appropriate acidic or basic solutions.

-

Transfer approximately 300 µL of the final solution into a 3-mm NMR tube.

b. NMR Data Acquisition:

-

Acquire 13C{1H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 150 MHz).

-

Maintain the sample temperature at 25 °C during data acquisition.

-

Obtain proton-coupled 13C NMR spectra to measure JCH coupling constants, which provide structural information.

c. Data Analysis:

-

Assign the signals in the 13C NMR spectrum to the different forms of Neu5Ac present in the solution (α-pyranose, β-pyranose, keto, keto hydrate, and enol forms).[6][7]

-

Integrate the signals corresponding to each form to determine their relative abundance at the given pH.

Quantification of N-Acetylneuraminic Acid in Biological Samples using LC-MS/MS with [2-13C]Neu5Ac as an Internal Standard

This protocol provides a general workflow for the quantification of Neu5Ac in biological matrices like urine or plasma.

a. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of urine), add a known amount of [2-13C]Neu5Ac solution to serve as the internal standard.

-

For total Neu5Ac quantification, perform acid hydrolysis to release conjugated Neu5Ac. A common method is to use 0.1 M H₂SO₄ at 80°C for 2 hours.[2]

-

Remove proteins and other interfering substances, for example, by solid-phase extraction.

b. LC-MS/MS Analysis:

-

Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.

-

Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous Neu5Ac and the [2-13C]Neu5Ac internal standard.

c. Data Analysis:

-

Calculate the peak area ratio of the analyte (endogenous Neu5Ac) to the internal standard ([2-13C]Neu5Ac).

-

Determine the concentration of endogenous Neu5Ac in the sample by comparing this ratio to a standard curve generated with known concentrations of Neu5Ac.

Quantitative Data

The following table summarizes the relative abundance of different forms of N-Acetylneuraminic acid in aqueous solution at different pH values, as determined by 13C NMR spectroscopy using labeled isotopomers.[6][7][8]

| Form | pH 2.0 Abundance (%) | pH 8.0 Abundance (%) |

| β-pyranose | 91.2 | 92.1 |

| α-pyranose | 5.8 | 7.5 |

| Keto | ~0.7 | ~0.4 |

| Keto Hydrate | ~1.9 | Not reported |

| Enol | ~0.5 | Not detected |

Visualizations

Metabolic Pathway of N-Acetylneuraminic Acid

The following diagram illustrates the biosynthesis and degradation pathways of N-Acetylneuraminic acid in vertebrate cells.[9] This pathway highlights how [2-13C]Neu5Ac can be used to trace metabolic flux.

References

- 1. researchgate.net [researchgate.net]

- 2. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 5. N-Acetyl- D -neuraminic acid-1,2,3-13C3 13C = 99atom , = 97 CP 1172608-56-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www3.nd.edu [www3.nd.edu]

- 9. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

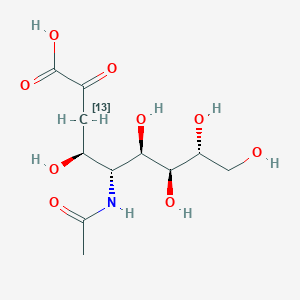

N-Acetylneuraminic acid-13C-2 chemical structure

An In-depth Technical Guide to N-Acetylneuraminic acid-13C-2

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, is a nine-carbon monosaccharide that plays a critical role in numerous biological processes.[1][2] It is typically found as the terminal residue on glycoproteins and glycolipids on cell surfaces, where it is involved in cell-cell recognition, immune responses, and pathogen binding.[1] Isotopic labeling of Neu5Ac, specifically with carbon-13 (¹³C), provides an invaluable tool for researchers in drug development and metabolic studies.

This compound ([2-¹³C]Neu5Ac) is an isotopologue of Neu5Ac where the carbon atom at the C2 position (the anomeric carbon) is replaced with a ¹³C isotope. This stable, non-radioactive label allows the molecule to be traced and quantified in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the chemical structure, quantitative data, and relevant experimental protocols for this compound.

Chemical Structure

The systematic IUPAC name for N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid.[1] In aqueous solutions, Neu5Ac exists in equilibrium between its α- and β-pyranose (cyclic) forms, with the β-anomer being significantly more abundant.[3] It also coexists with minor acyclic forms, including the keto, keto hydrate, and enol forms.[3][4][5]

In this compound, the ¹³C isotope is specifically located at the C2 anomeric carbon. This position is central to its structure as an α-keto acid and is a key site for spectroscopic analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for both unlabeled and ¹³C-labeled N-Acetylneuraminic acid.

| Property | Unlabeled N-Acetylneuraminic Acid | This compound |

| Molecular Formula | C₁₁H₁₉NO₉[1] | ¹³CC₁₀H₁₉NO₉ |

| Molar Mass | 309.27 g/mol [1] | ~310.27 g/mol (M+1 mass shift) |

| Isotopic Purity | Natural Abundance (~1.1% ¹³C)[6] | Typically ≥99 atom % ¹³C |

| ¹³C NMR Chemical Shifts | Natural abundance signals. | β-pyranose: 95.97 ppmα-pyranose: 96.53 ppmKeto form: ~198 ppmEnol form: ~143 ppmKeto hydrate: ~94 ppm(Data for the labeled C2 carbon in H₂O:D₂O 95:5 at pH 2.0)[3][4][5] |

| Mass Spectrometry | Molecular Ion [M-H]⁻ at m/z 307.8[7] | Expected mass shift of +1 Da compared to the unlabeled compound. Used as an internal standard in isotopic dilution methods.[8][9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of isotopically labeled compounds. The following sections outline protocols relevant to this compound.

Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid

This protocol describes a general enzymatic cascade reaction that can be adapted for isotopic labeling by using a ¹³C-labeled precursor. The process involves two key enzymes: N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA).[10]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), N-acetyl-D-glucosamine (GlcNAc), and an excess of pyruvate. For ¹³C labeling at the C2 position, a custom synthesis starting with a precursor already labeled at the equivalent position is required.

-

Enzyme Addition: Add purified AGE and NanA enzymes to the reaction mixture. A typical ratio might be 1:4 (AGE:NanA) to drive the reaction towards product formation.[10]

-

Incubation: Incubate the reaction at an optimal temperature, typically 37°C, for a period ranging from several hours to 24 hours.[10] Pyruvate may be supplemented during the reaction to maintain a high concentration and maximize yield.[10]

-

Monitoring: Monitor the formation of Neu5Ac using methods like HPLC or LC-MS.

-

Purification: Purify the resulting Neu5Ac from the reaction mixture using ion-exchange chromatography.

Protocol 2: Analysis by ¹³C NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the ¹³C label and quantifying the different isomeric forms of [2-¹³C]Neu5Ac in solution.[3][4][5]

Methodology:

-

Sample Preparation: Prepare an approximately 0.1 M solution of the ¹³C-labeled Neu5Ac in a solvent mixture of 95:5 v/v H₂O:D₂O.[3] D₂O provides the lock signal for the NMR spectrometer.

-

pH Adjustment: Adjust the pH of the solution as needed for the experiment (e.g., pH 2.0 or pH 8.0) to study the distribution of different forms, as their equilibrium is pH-dependent.[3][4]

-

NMR Acquisition: Transfer the solution (~300 µL) to a 3-mm NMR tube.[3] Acquire a ¹³C{¹H} NMR spectrum on a high-field NMR spectrometer.

-

Data Analysis: Integrate the signals corresponding to the labeled C2 carbon in the α-pyranose (96.53 ppm), β-pyranose (95.97 ppm), and various acyclic forms to determine their relative abundance in the solution.[3]

Protocol 3: Quantification by Isotopic Dilution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Neu5Ac in biological samples. Using a ¹³C-labeled version of Neu5Ac as an internal standard allows for precise and accurate measurement.[9]

Methodology:

-

Sample Preparation: To a biological sample (e.g., urine, plasma), add a known amount of ¹³C-labeled Neu5Ac internal standard (e.g., N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid).[9]

-

Derivatization: Perform a derivatization step to improve chromatographic retention and ionization efficiency. A common method is butanolysis, which involves heating the sample with 3M HCl in n-butanol.[9]

-

LC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with additives like acetic acid and TFA) to separate the analyte from the matrix.[11]

-

MS/MS Detection: Detect the analyte and the internal standard using a tandem mass spectrometer operating in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for selective detection. For the butanoyl-derivatized forms, the monitored transitions could be m/z 366→330 for unlabeled Neu5Ac and m/z 369→333 for a ¹³C₃-labeled internal standard.[9] A similar shift would be observed for a ¹³C₂-labeled compound.

-

Quantification: Calculate the concentration of endogenous Neu5Ac by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a workflow for its analysis.

Caption: Chemical structure of this compound (β-pyranose form).

Caption: Workflow for quantification using isotopic dilution mass spectrometry.

References

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. www3.nd.edu [www3.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 11. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Acetylneuraminic acid-13C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Acetylneuraminic acid-13C-2, an isotopically labeled form of the most common sialic acid in nature. The inclusion of a stable isotope at the C-2 position makes it an invaluable tool for metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems through techniques such as mass spectrometry and NMR spectroscopy.

Core Physical and Chemical Properties

This compound, also known as [2-¹³C]NANA or [2-¹³C]sialic acid, shares most of its physical properties with its unlabeled counterpart.[1] The primary difference lies in its molecular weight due to the incorporation of the ¹³C isotope.

Data Presentation: Summary of Physical Properties

| Property | Value | Notes |

| Chemical Formula | ¹³CC₁₀H₁₉NO₉ | The ¹³C isotope is located at the C-2 (anomeric) carbon position. |

| Molecular Weight | 310.27 g/mol | Calculated based on the isotopic enrichment. The unlabeled molecular weight is 309.27 g/mol .[2][3] |

| Appearance | White to off-white crystalline solid | [2][3][4] |

| Melting Point | 184-186 °C | This value is for the unlabeled compound and is expected to be very similar for the labeled version.[2][4] |

| Solubility | Water: 50 g/L (at 20°C)[2] PBS (pH 7.2): ~10 mg/mL[5][6] DMSO: ~1 mg/mL[5][6] DMF: ~0.1 mg/mL[5][6] | The compound is hygroscopic.[3] |

| Storage Temperature | -20°C | Should be stored desiccated and protected from light.[2][3] |

| Stability | Stable | Incompatible with strong oxidizing agents.[2] |

Spectroscopic Data

The key feature of this compound is its utility in spectroscopic analysis.

¹³C NMR Spectroscopy

In aqueous solutions, N-Acetylneuraminic acid exists in equilibrium between its α- and β-pyranose anomers, and to a lesser extent, acyclic keto and hydrated forms.[4][7][8] The ¹³C label at the C-2 position provides a distinct and powerful signal for observing these forms.

-

β-pyranose: This is the major form in solution (>90%). The C-2 signal appears at approximately 96.0 ppm.[4]

-

α-pyranose: This is the minor anomeric form. The C-2 signal is observed at approximately 96.5 ppm.[4]

-

Keto form: A small percentage exists in the acyclic keto form, with a characteristic C-2 signal around 198 ppm at pH 2.[4][7][8]

-

Keto hydrate form: The hydrated (gem-diol) form of the keto group shows a C-2 signal at approximately 94 ppm.[4][7]

The precise chemical shifts and the relative abundance of these forms are sensitive to pH.[7][8]

Mass Spectrometry

This compound serves as an ideal internal standard for quantitative LC-MS/MS analysis.[9] In mass spectrometry, the molecule will exhibit a mass shift of +1 compared to the unlabeled compound. In LC-MS/MS analysis using positive-ion electrospray mode, specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM) are used for detection and quantification.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. The following protocols are based on established methods for analyzing sialic acids and their isotopically labeled analogues.

Protocol 1: ¹³C NMR Spectroscopy Analysis

This protocol is adapted from methodologies used to study the solution behavior of ¹³C-labeled N-Acetylneuraminic acid.[4]

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration of approximately 0.1 M.

-

The solvent should be 95:5 (v/v) H₂O:D₂O to provide a deuterium lock signal for the NMR spectrometer.

-

Adjust the pH of the solution as required for the experiment using dilute HCl or NaOH.

-

Transfer approximately 300-500 µL of the final solution to a suitable NMR tube (e.g., 3-5 mm).

-

-

Data Acquisition:

-

Acquire ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Use a standard pulse program for ¹³C acquisition with proton decoupling.

-

Set the spectral width to adequately cover the expected chemical shift range (~0-220 ppm).

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for detecting minor isomers like the keto form.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the chemical shifts.

-

Integrate the signals corresponding to the C-2 carbon of the different forms (α-pyranose, β-pyranose, keto, etc.) to determine their relative quantification.

-

Protocol 2: LC-MS/MS Quantification

This protocol outlines a general workflow for the quantification of N-Acetylneuraminic acid using its ¹³C-labeled version as an internal standard, based on published methods.[9][10]

-

Sample Preparation (from Plasma or Urine):

-

For total sialic acid measurement, perform acid hydrolysis to release conjugated sialic acids. A common method is using 0.1 M trifluoroacetic acid at 80°C for 60 minutes.[9]

-

Thaw plasma or urine samples on ice.

-

Spike the samples with a known concentration of this compound to serve as an internal standard.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins and other debris.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar analytes like sialic acids.[10][11]

-

Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[10]

-

Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[10]

-

Apply a gradient elution, starting with a high percentage of mobile phase B (e.g., 96%) and decreasing it over time to elute the analytes.[10]

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive-ion electrospray ionization (ESI+) mode.

-

Monitor the analytes using Selective Reaction Monitoring (SRM).

-

Define the specific m/z transitions for both the analyte (unlabeled N-Acetylneuraminic acid) and the internal standard (this compound). For example, for unlabeled Neu5Ac, a parent ion of m/z 308.0 might be selected.[9]

-

Optimize mass spectrometer parameters such as ion spray voltage and source temperature.[10]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of N-Acetylneuraminic acid in the unknown samples by interpolating from the calibration curve.

-

Mandatory Visualizations

Diagram 1: Role in Glycoconjugate Structure

Caption: Role of N-Acetylneuraminic acid as a terminal residue on glycoproteins.

Diagram 2: Experimental Workflow for Quantification

Caption: LC-MS/MS workflow for N-Acetylneuraminic acid quantification.

References

- 1. omicronbio.com [omicronbio.com]

- 2. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 3. N-Acetylneuraminic Acid, Synthetic [sigmaaldrich.com]

- 4. www3.nd.edu [www3.nd.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-[2-¹³C]neuraminic acid is a stable isotope-labeled form of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. As terminal residues of glycoconjugates on cell surfaces, sialic acids play critical roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and pathogen binding. The incorporation of a ¹³C label at the anomeric C-2 position provides a powerful and non-radioactive probe for detailed molecular studies. This technical guide provides an in-depth overview of N-Acetyl-D-[2-¹³C]neuraminic acid, its properties, relevant experimental protocols, and its application in research. The CAS number for the unlabeled form of N-acetylneuraminic acid is 131-48-6. It is important to note that this CAS number is often used in commercial listings for various isotopically labeled forms of the molecule.

Physicochemical Properties and Quantitative Data

N-Acetyl-D-[2-¹³C]neuraminic acid exists in aqueous solution as an equilibrium mixture of several forms: the α- and β-pyranose anomers, as well as acyclic keto, keto hydrate, and enol forms. The precise distribution of these forms is pH-dependent. The ¹³C label at the C-2 position allows for the direct quantification of these species using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Equilibrium Composition of N-Acetyl-D-[2-¹³C]neuraminic Acid in Aqueous Solution Determined by ¹³C NMR Spectroscopy[1]

| Form | Relative Abundance at pH 2.0 (%) | Relative Abundance at pH 8.0 (%) | ¹³C Chemical Shift (ppm) of C-2 |

| β-Pyranose | 91.2 | 92.1 | ~96.0 |

| α-Pyranose | 5.8 | 7.5 | ~96.5 |

| Keto Hydrate | 1.9 | Not Reported | ~94.0 |

| Keto | 0.7 | 0.4 | ~198.0 |

| Enol | 0.5 | Not Detected (> pH 6.0) | ~143.0 |

Experimental Protocols

¹³C NMR Spectroscopy for Quantification of Anomeric and Acyclic Forms

This protocol is adapted from the methodology described by Klepach et al. (2008).[1]

Objective: To quantify the relative concentrations of the different forms of N-Acetyl-D-[2-¹³C]neuraminic acid in an aqueous solution.

Materials:

-

N-Acetyl-D-[2-¹³C]neuraminic acid

-

Deionized water (H₂O)

-

Deuterium oxide (D₂O)

-

NMR tubes (3-mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a ~0.1 M solution of N-Acetyl-D-[2-¹³C]neuraminic acid in a 95:5 (v/v) mixture of H₂O and D₂O. The D₂O provides a lock signal for the NMR spectrometer.

-

pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using dilute HCl or NaOH.

-

NMR Data Acquisition:

-

Transfer approximately 300 µL of the prepared solution into a 3-mm NMR tube.

-

Acquire ¹³C{¹H} NMR spectra at 25 °C.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the low-abundance acyclic forms.

-

-

Data Analysis:

-

Identify the signals corresponding to the C-2 carbon of the α-pyranose, β-pyranose, keto, keto hydrate, and enol forms based on their characteristic chemical shifts (see Table 1).

-

Integrate the signals to determine the relative abundance of each form.

-

Enzymatic Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

Objective: To synthesize N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate.

Enzymes:

-

N-acetylneuraminate lyase (NAL)

Materials:

-

N-acetyl-D-mannosamine (ManNAc)

-

Sodium [2-¹³C]pyruvate

-

Tris-HCl buffer

-

Purified NAL enzyme

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-acetyl-D-mannosamine and a molar excess of sodium [2-¹³C]pyruvate in Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Enzymatic Reaction: Add a catalytic amount of NAL to the reaction mixture. Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination and Purification: Once the reaction has reached completion, terminate it by heat inactivation of the enzyme (e.g., boiling for 5 minutes). The product can be purified from the reaction mixture using anion-exchange chromatography.

Metabolic Labeling and Mass Spectrometry Analysis (General Protocol)

A specific protocol for metabolic labeling with N-Acetyl-D-[2-¹³C]neuraminic acid is not widely published. However, a general protocol for metabolic labeling of sialic acids can be adapted.[4]

Objective: To incorporate N-Acetyl-D-[2-¹³C]neuraminic acid into cellular glycoconjugates for analysis by mass spectrometry.

Materials:

-

Cell line of interest

-

Cell culture medium

-

N-Acetyl-D-[2-¹³C]neuraminic acid

-

Cell lysis buffer

-

Protease inhibitors

-

Enzymes for glycan release (e.g., PNGase F for N-glycans)

-

Materials for glycan purification (e.g., solid-phase extraction cartridges)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)

Procedure:

-

Cell Culture and Labeling: Culture the cells in a medium supplemented with N-Acetyl-D-[2-¹³C]neuraminic acid for a specified period to allow for its incorporation into newly synthesized glycans.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Isolation and Glycan Release: Isolate the glycoproteins of interest. Release the N-glycans by enzymatic digestion with PNGase F.

-

Glycan Purification: Purify the released glycans from peptides and other cellular components using solid-phase extraction.

-

Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to identify the incorporation of the ¹³C label. The mass shift corresponding to the ¹³C incorporation will be observed in the mass spectra of the sialylated glycans.

Visualizations

Biosynthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

The following diagram illustrates the enzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate, catalyzed by N-acetylneuraminate lyase.

Caption: Enzymatic synthesis of labeled Neu5Ac.

Metabolic Labeling Workflow

This diagram outlines the general workflow for metabolic labeling of cellular glycoconjugates with N-Acetyl-D-[2-¹³C]neuraminic acid and subsequent analysis.

Caption: Metabolic labeling and analysis workflow.

Role in Cell Surface Recognition

The terminal position of sialic acids on cell surface glycans is crucial for molecular recognition events. The diagram below illustrates this fundamental principle.

Caption: Sialic acid in cell surface recognition.

References

- 1. www3.nd.edu [www3.nd.edu]

- 2. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Acetylneuraminic Acid-¹³C-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of N-Acetylneuraminic acid-¹³C-2 (Neu5Ac-¹³C-2), a critical isotopically labeled monosaccharide for various biomedical research applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. This document details both chemoenzymatic and purely chemical synthesis strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing workflows using Graphviz diagrams.

Introduction to N-Acetylneuraminic Acid and Isotopic Labeling

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Isotopic labeling of Neu5Ac, particularly with ¹³C, provides a powerful tool for studying its metabolism, dynamics, and interactions in complex biological systems without altering its chemical properties.[2] The synthesis of site-specifically labeled Neu5Ac, such as at the C-2 position, is of significant interest for detailed mechanistic and structural studies.[3][4]

Chemoenzymatic Synthesis of N-Acetylneuraminic Acid-¹³C-2

Chemoenzymatic synthesis is a widely employed method that leverages the high specificity and efficiency of enzymes for key bond-forming reactions. The synthesis of Neu5Ac-¹³C-2 typically involves the enzymatic condensation of N-acetyl-D-mannosamine (ManNAc) with a ¹³C-labeled pyruvate derivative.

Synthesis Pathway

The primary enzymatic reaction for the synthesis of Neu5Ac is catalyzed by N-acetylneuraminate lyase (NAL, also known as NeuAc aldolase). This enzyme catalyzes the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc). To achieve labeling at the C-2 position of Neu5Ac, [2-¹³C]-pyruvate is used as the labeled precursor.

Experimental Protocol: Enzymatic Synthesis

This protocol is a synthesized procedure based on established methodologies.[5][6]

Materials:

-

N-Acetyl-D-mannosamine (ManNAc)

-

[2-¹³C]-Pyruvic acid, sodium salt

-

N-acetylneuraminate lyase (NAL) from a suitable source (e.g., recombinant E. coli)

-

Tris-HCl buffer (pH 7.5)

-

Dowex 1-X8 resin (formate form)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve N-acetyl-D-mannosamine (1.0 eq) and sodium [2-¹³C]-pyruvate (1.5 eq) in 100 mM Tris-HCl buffer (pH 7.5).

-

Add N-acetylneuraminate lyase (NAL) to the solution (e.g., 20 units per mmol of ManNAc).

-

Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography (HPAEC).

-

Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

-

Apply the supernatant to a Dowex 1-X8 (formate form) column.

-

Wash the column with deionized water to remove unreacted ManNAc and pyruvate.

-

Elute the N-Acetylneuraminic acid-¹³C-2 with a linear gradient of formic acid (e.g., 0-1 M).

-

Collect and pool the fractions containing the product, as identified by a suitable assay (e.g., resorcinol assay).

-

Lyophilize the pooled fractions to obtain the purified N-Acetylneuraminic acid-¹³C-2.

-

Further purify by recrystallization from ethanol/diethyl ether if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [5] |

| Isotopic Enrichment | >99% | Assumed from precursor |

| Purity | >98% (after chromatography) | [6] |

Chemical Synthesis of N-Acetylneuraminic Acid-¹³C-2

While chemoenzymatic methods are often preferred for their specificity, purely chemical syntheses provide an alternative route. These methods typically involve more steps and require careful control of stereochemistry.

General Synthetic Strategy

A common chemical approach involves the stereoselective condensation of a protected N-acetyl-D-mannosamine derivative with a C3-synthon that incorporates the ¹³C label at the desired position. A Wittig-type reaction or a Henry reaction can be employed for the key C-C bond formation.

Experimental Protocol: A Representative Chemical Synthesis

This protocol is a generalized representation based on multi-step chemical syntheses of sialic acid derivatives.[7][8]

Materials:

-

Protected N-acetyl-D-mannosamine derivative (e.g., 4,6-O-benzylidene-N-acetyl-D-mannosamine)

-

Triethyl [2-¹³C]-phosphonoacetate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

N-bromosuccinimide (NBS)

-

Methanol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Aqueous sodium hydroxide (NaOH)

-

Dowex 50W-X8 resin (H⁺ form)

Procedure:

-

Wittig-Horner-Emmons Reaction: a. Suspend sodium hydride in anhydrous THF under an inert atmosphere. b. Add triethyl [2-¹³C]-phosphonoacetate dropwise at 0°C and stir until hydrogen evolution ceases. c. Add a solution of the protected ManNAc derivative in THF and allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. e. Purify the resulting unsaturated ester by silica gel chromatography.

-

Bromoetherification and Debromination: a. Dissolve the unsaturated ester in methanol and add N-bromosuccinimide (NBS). Stir in the dark until the reaction is complete (monitored by TLC).[7] b. Remove the solvent under reduced pressure. c. Dissolve the crude bromoether in toluene, add tributyltin hydride and AIBN, and heat to reflux. d. Purify the cyclized product by chromatography.

-

Deprotection: a. Dissolve the protected Neu5Ac derivative in methanol/acetic acid. b. Add Pd/C catalyst and subject the mixture to hydrogenation to remove benzylidene and other protecting groups. c. Filter the catalyst and concentrate the filtrate. d. Perform saponification of the methyl ester using aqueous NaOH. e. Neutralize the solution with Dowex 50W-X8 (H⁺ form) resin.

-

Final Purification: a. Purify the final product by ion-exchange chromatography as described in the chemoenzymatic protocol.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Overall Yield | 15-30% (multi-step) | [7] |

| Isotopic Enrichment | >99% | Assumed from precursor |

| Purity | >98% (after final purification) | [8] |

Conclusion

Both chemoenzymatic and chemical synthesis routes offer viable pathways for obtaining N-Acetylneuraminic acid-¹³C-2. The chemoenzymatic approach is generally favored due to its higher yields, milder reaction conditions, and superior stereocontrol, making it a more efficient and straightforward method. However, chemical synthesis provides a valuable alternative, particularly when enzymatic routes are not feasible or when specific protecting group strategies are required for subsequent modifications. The choice of method will depend on the specific requirements of the research, available resources, and the desired scale of production.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. www3.nd.edu [www3.nd.edu]

- 4. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthesis of N-Acetylneuraminic acid-13C-2

This technical guide provides a comprehensive overview of the biosynthetic pathways of N-Acetylneuraminic acid (NeuAc), with a specific focus on the chemoenzymatic synthesis of N-Acetylneuraminic acid-13C-2. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic and synthetic processes.

Introduction to N-Acetylneuraminic Acid Biosynthesis

N-Acetylneuraminic acid (NeuAc), the most common sialic acid, plays a crucial role in various biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Its biosynthesis in vertebrates primarily occurs in the cytoplasm, leading to the formation of CMP-NeuAc in the nucleus, which then serves as the donor for sialyltransferases in the Golgi apparatus.[2] The core pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc), which is then condensed with phosphoenolpyruvate (PEP) or pyruvate to form NeuAc or its phosphate derivatives.[3][4]

Biosynthetic Pathways of N-Acetylneuraminic Acid

Microorganisms utilize several pathways for the de novo synthesis of NeuAc, primarily converging on the formation of the key precursor, N-acetyl-D-mannosamine (ManNAc).[4] These pathways provide a versatile platform for metabolic engineering to produce NeuAc and its isotopically labeled variants.

The AGE Pathway

In this pathway, N-acetyl-D-glucosamine (GlcNAc) is directly epimerized to N-acetyl-D-mannosamine (ManNAc) by the enzyme N-acetylglucosamine-2-epimerase (AGE).[5][6] Subsequently, N-acetylneuraminic acid aldolase (NAL), also known as NanA, catalyzes the reversible aldol condensation of ManNAc and pyruvate to yield N-acetylneuraminic acid.[6][7][8]

The NeuC Pathway

The NeuC pathway starts from UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase (NeuC).[3] N-acetylneuraminic acid synthase (NeuB) then catalyzes the condensation of ManNAc with phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to NeuAc.[3]

Chemoenzymatic Synthesis of this compound

The synthesis of N-Acetylneuraminic acid specifically labeled with ¹³C at the C-2 position (this compound) can be achieved through a chemoenzymatic approach. This strategy relies on the enzymatic condensation of a specifically labeled precursor, [2-¹³C]-N-acetyl-D-mannosamine, with pyruvate, catalyzed by N-acetylneuraminic acid aldolase.

Proposed Synthetic Pathway

A plausible route for the synthesis of [2-¹³C]-N-acetyl-D-mannosamine involves the enzymatic conversion of [2-¹³C]-N-acetyl-D-glucosamine. The subsequent aldol condensation with pyruvate yields the desired [2-¹³C]-N-acetylneuraminic acid.

Quantitative Data

The efficiency of the enzymatic synthesis of N-acetylneuraminic acid is dependent on various factors, including the source of the enzyme, substrate concentrations, and reaction conditions.

| Enzyme | Source Organism | Substrate(s) | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| NAL (NanA) | Escherichia coli K12 | NeuAc | 3.5 ± 0.4 | 40 ± 2 | 7.5 | 37 | [8] |

| ManNAc | 10 ± 1 | 2.0 ± 0.1 | 7.5 | 37 | [8] | ||

| Pyruvate | 1.1 ± 0.1 | 2.1 ± 0.1 | 7.5 | 37 | [8] | ||

| NAL (PmNanA) | Pasteurella multocida | NeuAc | 4.2 ± 0.3 | 47 ± 1 | 7.5 | 37 | [8] |

| ManNAc | 8 ± 1 | 1.8 ± 0.1 | 7.5 | 37 | [8] | ||

| Pyruvate | 1.2 ± 0.1 | 1.9 ± 0.1 | 7.5 | 37 | [8] | ||

| CgNal | Corynebacterium glutamicum | NeuAc | 19.3 ± 1.1 | 35.1 ± 0.8 | 7.5 | 37 | [4] |

| ManNAc | 7.1 ± 0.6 | 1.5 ± 0.04 | 8.5 | 37 | [4] | ||

| Pyruvate | 0.8 ± 0.1 | 1.6 ± 0.03 | 8.5 | 37 | [4] |

Table 1: Kinetic Parameters of N-Acetylneuraminic Acid Aldolases (NAL).

| Precursor(s) | Enzyme System | Product | Yield | Reference |

| Chitin | SmChiA, CmNAGase, AGE, NanA | NeuAc | 9.2 g/L | [6] |

| GlcNAc, Pyruvate | rhRnBp, Sialic acid aldolase | NeuAc | ~80% conversion | [9] |

| ManNAc derivatives, Pyruvate | NeuNAc aldolase | Sialic acid derivatives | Varies | [10] |

Table 2: Reported Yields for Enzymatic NeuAc Synthesis.

Experimental Protocols

This section provides a detailed methodology for the chemoenzymatic synthesis of this compound.

General Experimental Workflow

The overall process involves the synthesis of the labeled precursor, the enzymatic condensation reaction, and the subsequent purification and analysis of the final product.

Synthesis of [2-¹³C]-N-acetyl-D-mannosamine

Materials:

-

[2-¹³C]-N-acetyl-D-glucosamine

-

N-acetylglucosamine-2-epimerase (AGE) from a suitable source (e.g., recombinant E. coli)

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

Protocol:

-

Prepare a reaction mixture containing 100 mM [2-¹³C]-N-acetyl-D-glucosamine, 2.5 mM ATP, and 2 mM MgCl₂ in 100 mM Tris-HCl buffer (pH 7.5).[6]

-

Add purified AGE to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction at 37°C for a sufficient period (e.g., 24-48 hours) to allow for epimerization. Monitor the reaction progress by a suitable method, such as HPLC or TLC.

-

Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).[6]

-

The resulting mixture containing [2-¹³C]-N-acetyl-D-mannosamine can be used directly in the next step or purified if necessary.

Enzymatic Synthesis of [2-¹³C]-N-acetylneuraminic acid

Materials:

-

[2-¹³C]-N-acetyl-D-mannosamine solution from the previous step

-

Sodium pyruvate

-

N-acetylneuraminic acid aldolase (NAL) from a suitable source (e.g., recombinant E. coli or Pasteurella multocida)

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

Protocol:

-

Prepare the reaction mixture in a buffer (pH 7.4) containing 0.05 M potassium phosphate and 7.5% (v/v) dithiothreitol.[10]

-

Add the [2-¹³C]-N-acetyl-D-mannosamine solution and a molar excess of sodium pyruvate (e.g., 10 equivalents) to the reaction buffer.[10]

-

Initiate the reaction by adding purified NAL.

-

Incubate the reaction at 37°C. The reaction time will depend on the enzyme and substrate concentrations and should be optimized by monitoring product formation.

-

Terminate the reaction, for example, by adding a quenching agent or by heat inactivation.

Purification of [2-¹³C]-N-acetylneuraminic acid

Protocol:

-

Centrifuge the terminated reaction mixture to remove any precipitated protein.

-

Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex 1x8, formate form).

-

Wash the column with deionized water to remove unreacted neutral sugars and other non-anionic components.

-

Elute the bound [2-¹³C]-N-acetylneuraminic acid using a gradient of formic acid.

-

Collect the fractions containing the product and confirm its presence using a suitable analytical method (e.g., resorcinol assay).[10]

-

Pool the positive fractions and lyophilize to obtain the purified [2-¹³C]-N-acetylneuraminic acid.

Product Characterization

The identity and isotopic enrichment of the final product should be confirmed by:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of N-acetylneuraminic acid and the specific incorporation of the ¹³C label at the C-2 position.[11][12]

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the labeled product and can be used to determine the level of isotopic enrichment.

Conclusion

This technical guide has outlined the key biosynthetic pathways of N-Acetylneuraminic acid and provided a detailed framework for the chemoenzymatic synthesis of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers in glycobiology, drug development, and related fields, enabling the production of isotopically labeled sialic acids for a variety of scientific applications.

References

- 1. Structural Basis for Substrate Specificity and Mechanism of N‑Acetyl‑d‑neuraminic Acid Lyase from Pasteurella multocida [escholarship.org]

- 2. 13C NMR investigation of the anomeric specificity of CMP-N-acetylneuraminic acid synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 4. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 7. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www3.nd.edu [www3.nd.edu]

The Pivotal Role of N-Acetylneuraminic Acid in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in human cells, occupies a critical position at the terminus of glycan chains on glycoproteins and glycolipids.[1][2][3] This strategic location enables it to play a profound role in a multitude of cellular processes, ranging from intercellular recognition and adhesion to complex signaling cascades and host-pathogen interactions.[1][4][5] Its influence extends to critical aspects of health and disease, including neurological development, immune modulation, and cancer progression.[1][6][7] This technical guide provides an in-depth exploration of the core biological functions of Neu5Ac, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its involvement in cellular pathways.

Core Biological Functions of N-Acetylneuraminic Acid

Neu5Ac's biological significance stems from its terminal position on the glycan chains of cell surface glycoconjugates, where it acts as a crucial mediator of molecular and cellular interactions.[1][6]

Cellular Recognition and Adhesion

The negatively charged nature of Neu5Ac at physiological pH contributes to the overall negative charge of the cell surface, influencing cellular interactions.[2] This charge can mediate both repulsive and attractive forces between cells and with the extracellular matrix.

-

Cell-Cell Adhesion: Neu5Ac is a key component of ligands for selectins, a class of cell adhesion molecules involved in processes like leukocyte trafficking during inflammation. The interaction between sialylated ligands on leukocytes and selectins on endothelial cells facilitates the initial tethering and rolling of leukocytes on the blood vessel wall.

-

Neural Cell Adhesion: Polysialic acid (polySia), a polymer of Neu5Ac, is prominently attached to the Neural Cell Adhesion Molecule (N-CAM).[8] This large, negatively charged polySia chain modulates the adhesive properties of N-CAM, promoting neural plasticity, axon guidance, and synaptogenesis.[6][8] The formation of filament bundle networks by polysialic acid units represents a unique mechanism for regulating intercellular adhesion.[8]

Signaling Pathways

Sialylation, the process of adding sialic acids to glycans, can significantly modulate the function of signaling receptors.

-

Receptor Activation and Modulation: The presence of Neu5Ac on receptor glycoproteins can influence ligand binding, receptor dimerization, and subsequent downstream signaling. For example, aberrant sialylation of receptor tyrosine kinases has been implicated in altered cell growth and proliferation signals in cancer. Sialic acids on the cell surface act as ligands for Siglec (sialic acid-binding immunoglobulin-like lectin) receptors, which are involved in suppressing immune activation and preventing excessive inflammation.[7]

-

Immune Response Regulation: Sialic acids play a crucial role in the immune system's ability to differentiate between "self" and "non-self." Host cells are decorated with a dense layer of sialic acids, which are recognized by inhibitory Siglec receptors on immune cells, preventing an autoimmune response.[9]

Protein Glycosylation and Stability

As a terminal monosaccharide on N-linked and O-linked glycans, Neu5Ac plays a vital role in the structure and function of glycoproteins.[10]

-

Protein Folding and Stability: The addition of bulky, negatively charged sialic acid residues can influence the conformation and stability of glycoproteins. This can protect proteins from proteolytic degradation and modulate their biological activity.

-

Serum Half-Life of Glycoproteins: The sialylation status of circulating glycoproteins is a key determinant of their lifespan in the bloodstream. Desialylated glycoproteins are recognized by asialoglycoprotein receptors in the liver and cleared from circulation.

Pathogen Recognition and Molecular Mimicry

Many pathogens have evolved to exploit host sialic acid for their own benefit.

-

Viral Entry: Influenza viruses utilize hemagglutinin proteins to bind to sialic acid residues on the surface of host respiratory epithelial cells, initiating infection.[2][11] The preference of different influenza strains for α2,3- or α2,6-linked sialic acids is a major determinant of their host specificity.[11]

-

Bacterial Pathogenesis: Some pathogenic bacteria can decorate their own surface with Neu5Ac, a strategy known as molecular mimicry.[12][13] This allows them to evade the host immune system by appearing as "self."[9][12] Bacteria have also evolved specific transporters to scavenge host-derived Neu5Ac for use as a nutrient or for incorporation into their own cell surface structures.[2][14][15]

Quantitative Data on N-Acetylneuraminic Acid

Understanding the quantitative aspects of Neu5Ac is crucial for elucidating its biological roles.

| Parameter | Organism/Cell Type | Value | Reference |

| Concentration | |||

| Free Neu5Ac in Human Plasma | Human | 25.0 ng/mL (LLOQ) | [16] |

| Conjugated Neu5Ac in Urine | 3-5 year old children | ~70% of total sialic acid | [17] |

| Binding Affinity | |||

| SiaP (Periplasmic binding protein) to Neu5Ac | Haemophilus influenzae | Nanomolar affinity | [18] |

| Enzyme Kinetics | |||

| SiaB (CMP-sialic acid synthetase) catalytic efficiency for Neu5Ac vs. Neu5Gc | Non-typeable Haemophilus influenzae (NTHi) | ~4000-fold higher for Neu5Ac | [12] |

Experimental Protocols

A variety of experimental techniques are employed to study the biological roles of Neu5Ac.

Quantification of Sialic Acids

Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the sensitive and quantitative analysis of sialic acids.[19]

-

Release of Sialic Acids: Sialic acids are released from glycoconjugates by acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2-4 hours) or enzymatic digestion with sialidases.[19][20]

-

Purification: The released sialic acids are purified from the hydrolysate using micro-anion exchange columns.[19]

-

Fluorescence Derivatization: The purified sialic acids are derivatized with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD).[19][21] The reaction is typically carried out at 50-60°C for 2-3 hours.

-

HPLC Analysis: The fluorescently labeled sialic acids are separated and quantified by reverse-phase HPLC with a fluorescence detector.[19] A C18 column is commonly used.[19]

Sialyltransferase Activity Assay

Method: Non-Radioactive, High-Throughput Assay

This assay measures the activity of sialyltransferases by detecting the release of CMP, a product of the sialyltransferase reaction.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the sialyltransferase enzyme, the acceptor substrate (e.g., asialofetuin), the donor substrate (CMP-Neu5Ac), and a suitable buffer.[22]

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific period.

-

Coupling Phosphatase Reaction: The generated CMP is converted to cytidine and inorganic phosphate (Pi) by a coupling phosphatase, such as CD73.

-

Phosphate Detection: The amount of released Pi is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is measured, and the sialyltransferase activity is calculated based on a standard curve.

Cell Adhesion Assay

Method: Static Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix protein or another cell layer under static conditions.[23]

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin) or a monolayer of cells.

-

Cell Seeding: The cells of interest, often fluorescently labeled, are seeded into the coated wells and allowed to adhere for a specific time.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity or by imaging and cell counting.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving Neu5Ac is essential for a comprehensive understanding.

Caption: Biosynthesis and transfer of N-Acetylneuraminic acid.

Caption: N-Acetylneuraminic acid in host-pathogen interactions.

Caption: Workflow for quantitative analysis of sialic acids.

Conclusion

N-Acetylneuraminic acid is a molecule of immense biological importance, with its roles extending across a vast array of cellular functions. Its strategic placement at the forefront of the cell surface makes it a critical determinant in cell-cell communication, signaling, and interactions with the extracellular environment. The aberrant expression of Neu5Ac is increasingly recognized as a hallmark of various diseases, including cancer and inflammatory disorders, making it a compelling target for novel therapeutic interventions. A thorough understanding of its biology, facilitated by the robust experimental methodologies outlined in this guide, is paramount for advancing research and development in these critical areas.

References

- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the Function of N-Acetyl-Neuraminic Acid? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 5. N-acetylneuraminic acid (Sialic Acid): Benefits and Role in Health | CABIO [cabio.com]

- 6. Physiological Function and Preparation of N-Acetylneuraminic acid_Chemicalbook [chemicalbook.com]

- 7. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 8. The polysialic acid units of the neural cell adhesion molecule N-CAM form filament bundle networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 18. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Possible involvement of sialidase and sialyltransferase activities in a stage-dependent recycling of sialic acid in some organs of type 1 and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Discovery and Analysis of N-Acetylneuraminic Acid and its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a pivotal role in numerous biological processes, from viral recognition to cellular communication. Its discovery marked a significant milestone in glycobiology, paving the way for a deeper understanding of the functional roles of carbohydrates in health and disease. This technical guide provides a comprehensive overview of the historical discovery of Neu5Ac, detailed experimental protocols for its isolation and analysis, a summary of the physicochemical properties of Neu5Ac and its isotopes, and an exploration of its involvement in signaling pathways, particularly in the context of influenza virus infection.

The Discovery of N-Acetylneuraminic Acid: A Historical Perspective

The journey to understanding N-Acetylneuraminic acid, a cornerstone of sialic acid biology, began in the mid-20th century with the pioneering work of Gunnar Blix and Ernst Klenk. In 1936, Swedish biochemist Gunnar Blix isolated a crystalline substance from bovine submaxillary mucin, which he later termed "sialic acid" due to its acidic nature and origin from salivary glands.[1][2] Concurrently, in 1941, German scientist Ernst Klenk identified a similar acidic sugar from brain glycolipids, which he named "neuraminic acid" because of its presence in neural tissue.[3]

For several years, the relationship between these two discoveries remained unclear. It was through the collaborative efforts of Blix, Klenk, and Alfred Gottschalk in the 1950s that the fundamental structure of what we now know as N-Acetylneuraminic acid was elucidated.[2][4][5] In 1957, they reached a consensus on the nomenclature, establishing "sialic acid" as the family name for derivatives of neuraminic acid.[2][6] This collaborative spirit was crucial in piecing together the complex structure and laying the foundation for future research into the diverse world of sialic acids, which now number over 50 different structures.[5]

Physicochemical Properties of N-Acetylneuraminic Acid and its Isotopes

The unique physicochemical properties of Neu5Ac and its isotopically labeled counterparts are fundamental to their biological functions and analytical detection. The following table summarizes key quantitative data for unlabeled Neu5Ac and its common isotopes.

| Property | N-Acetylneuraminic acid (Neu5Ac) | [1-¹³C]Neu5Ac | [1,2,3-¹³C₃]Neu5Ac | [4,5,6,7,8,9-¹³C₆]Neu5Ac | [¹⁵N]Neu5Ac |

| Molecular Formula | C₁₁H₁₉NO₉ | ¹³CC₁₀H₁₉NO₉ | ¹³C₃C₈H₁₉NO₉ | ¹³C₆C₅H₁₉NO₉ | C₁₁H₁₉¹⁵NO₉ |

| Average Molecular Weight ( g/mol ) | 309.27 | 310.27 | 312.25 | 315.23 | 310.26 |

| Monoisotopic Molecular Weight ( g/mol ) | 309.10598 | 310.10934 | 312.11605 | 315.12612 | 310.10307 |

| Melting Point (°C) | 186 (decomposes) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Appearance | White crystalline solid | White solid | White solid | White solid | White solid |

| Solubility | Soluble in water | Soluble in water | Soluble in water | Soluble in water | Soluble in water |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of N-Acetylneuraminic acid and its isotopes.

Isolation of N-Acetylneuraminic Acid from Bovine Submaxillary Mucin

This protocol is based on the classical acid hydrolysis method.

Materials:

-

Bovine Submaxillary Mucin

-

0.1 M Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂) solution (saturated)

-

Dowex 1-X8 resin (formate form)

-

Formic acid (0.3 M)

-

Ethanol

-

Diethyl ether

Procedure:

-

Hydrolysis: Suspend bovine submaxillary mucin in 0.1 M H₂SO₄ and heat at 80°C for 1 hour to release sialic acids.

-

Neutralization: Cool the hydrolysate and neutralize with a saturated Ba(OH)₂ solution to precipitate sulfate ions as barium sulfate.

-

Centrifugation: Centrifuge the mixture to remove the precipitate.

-

Ion-Exchange Chromatography: Apply the supernatant to a Dowex 1-X8 column (formate form).

-

Washing: Wash the column with deionized water to remove neutral and basic compounds.

-

Elution: Elute the bound sialic acids with 0.3 M formic acid.

-

Concentration: Evaporate the eluate to dryness under reduced pressure.

-

Crystallization: Dissolve the residue in a minimal amount of water, then add ethanol and diethyl ether to induce crystallization.

-

Collection: Collect the crystals of N-Acetylneuraminic acid by filtration and dry under vacuum.

Synthesis of Isotopically Labeled N-Acetylneuraminic Acid

This chemoenzymatic method utilizes N-acetyl-D-mannosamine and a ¹³C-labeled pyruvate source.

Materials:

-

N-acetyl-D-mannosamine (ManNAc)

-

[1-¹³C]Pyruvic acid

-

N-acetylneuraminate lyase (NAL)

-

Phosphate buffer (pH 7.2)

-

Dowex 1-X8 resin (formate form)

-

Formic acid (0.3 M)

Procedure:

-

Enzymatic Reaction: Dissolve ManNAc and [1-¹³C]pyruvic acid in phosphate buffer (pH 7.2). Add N-acetylneuraminate lyase to catalyze the aldol condensation. Incubate the reaction mixture at 37°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Once the reaction is complete, purify the [1-¹³C]Neu5Ac using ion-exchange chromatography as described in the isolation protocol (Section 3.1, steps 4-7).

This protocol describes the synthesis of the precursor for ¹⁵N-labeled Neu5Ac.

Materials:

-

D-Fructose

-

[¹⁵N]Ammonium chloride (¹⁵NH₄Cl)

-

Pyridine

-

Acetic anhydride

Procedure:

-

Amination: React D-fructose with ¹⁵NH₄Cl in pyridine to form [¹⁵N]D-glucosamine.

-

Acetylation: Acetylate the [¹⁵N]D-glucosamine with acetic anhydride in pyridine to yield [¹⁵N]N-acetyl-D-glucosamine.

-

Purification: Purify the product by recrystallization from ethanol/ether. This labeled precursor can then be used in enzymatic synthesis pathways to produce [¹⁵N]Neu5Ac.

Quantitative Analysis of N-Acetylneuraminic Acid by DMB-HPLC

This widely used method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC with fluorescence detection.

Materials:

-

Sample containing sialic acids

-

2 M Acetic Acid

-

DMB derivatization reagent (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Neu5Ac standard solutions

Procedure:

-

Release of Sialic Acids: Hydrolyze the sample with 2 M acetic acid at 80°C for 2 hours to release sialic acids.

-

Derivatization: Mix the hydrolysate with the DMB derivatization reagent and incubate at 50°C for 2.5 hours in the dark.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reversed-phase HPLC column.

-

Use a gradient of water/acetonitrile containing 0.1% TFA as the mobile phase.

-

Detect the DMB-labeled sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

-

-

Quantification: Quantify the amount of Neu5Ac in the sample by comparing the peak area to a standard curve generated from known concentrations of Neu5Ac standards.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for N-Acetylneuraminic Acid Analysis

The following diagram illustrates the key steps in the analytical workflow for Neu5Ac quantification.

Caption: Workflow for Neu5Ac analysis.

Signaling Pathway of Influenza Virus Entry Mediated by N-Acetylneuraminic Acid

N-Acetylneuraminic acid serves as the primary receptor for influenza virus attachment to host cells. The viral hemagglutinin (HA) protein specifically recognizes and binds to terminal Neu5Ac residues on cell surface glycoproteins and glycolipids. This binding event triggers endocytosis of the virus particle.

Caption: Influenza virus entry pathway.

Conclusion

The discovery and characterization of N-Acetylneuraminic acid have been instrumental in advancing our understanding of glycobiology. The development of sophisticated analytical techniques and methods for isotopic labeling has further empowered researchers to probe the intricate roles of Neu5Ac in various physiological and pathological processes. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating further research and the development of novel therapeutic strategies targeting sialic acid-mediated interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. scispace.com [scispace.com]

- 4. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl-D-[1-13C]neuraminic acid | 131-48-6 | MA15642 [biosynth.com]

- 6. benchchem.com [benchchem.com]

N-Acetylneuraminic acid-13C-2 stability and storage conditions

An in-depth technical guide for researchers, scientists, and drug development professionals on the stability and storage conditions of N-Acetylneuraminic acid-13C-2.

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes, including cell signaling, cell adhesion, and immune responses.[1] Isotopically labeled versions, such as this compound, are invaluable tools in metabolic research, drug development, and clinical diagnostics, enabling precise tracking and quantification in complex biological systems through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The integrity of this labeled compound is paramount for the accuracy and reproducibility of experimental results. Degradation of this compound can lead to erroneous measurements and misinterpretation of data. This guide provides a comprehensive overview of the stability profile of N-Acetylneuraminic acid, serving as a critical reference for its 13C-labeled analogue. The chemical stability of the molecule is not significantly altered by the presence of a stable isotope like 13C. Therefore, the data presented for unlabeled Neu5Ac is considered a reliable proxy for this compound. This document outlines recommended storage conditions, summarizes stability data under various environmental stressors, and provides standardized experimental protocols for stability assessment.

Stability Profile of N-Acetylneuraminic Acid

The stability of N-Acetylneuraminic acid is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1] As a solid, the compound is highly stable; however, its stability diminishes in aqueous solutions.

Solid-State Stability

When supplied as a crystalline solid, N-Acetylneuraminic acid is exceptionally stable. Proper storage is key to maintaining its long-term integrity.

| Parameter | Condition | Stability |

| Storage Temperature | -20°C | ≥ 4 years[4] |

| Form | Crystalline Solid | High[4] |

Table 1: Solid-State Stability of N-Acetylneuraminic Acid.

Aqueous Solution Stability

The stability of Neu5Ac in aqueous solutions is highly dependent on pH and temperature. It is most stable at neutral pH and low temperatures.[1] Storing aqueous solutions for extended periods is not recommended.[4]

Effect of pH and Temperature: Neu5Ac exhibits considerable stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[1][5] However, degradation is significant under strongly acidic (pH 1.0–2.0) and strongly alkaline (pH 11.0–12.0) conditions.[1] The thermal degradation process follows first-order reaction kinetics.[1]

| pH | Temperature | Duration | Remaining Neu5Ac (%) |

| 1.0 | 60°C | 6 hours | 91.5%[1] |

| 2.0 | 60°C | 6 hours | 94.5%[1] |

| 11.0 | 60°C | 6 hours | 88.1%[1] |

| 12.0 | 60°C | 6 hours | 45.1%[1] |

| 1.0 | 90°C | 6 hours | 48.0%[1] |

| 2.0 | 90°C | 6 hours | 59.6%[1] |

| 11.0 | 90°C | 6 hours | 36.0%[1] |

| 12.0 | 90°C | 6 hours | 1.5%[1] |

| 7.0 | 121°C | 20 min (Autoclave) | >99.0%[1] |

| 1.0 | 121°C | 20 min (Autoclave) | 14.0%[1] |

| 12.0 | 121°C | 20 min (Autoclave) | 11.0%[1] |

Table 2: Stability of N-Acetylneuraminic Acid in Aqueous Solution under Various pH and Temperature Conditions.

Oxidative Stability

The presence of oxidizing agents can significantly compromise the stability of Neu5Ac. The addition of hydrogen peroxide (H₂O₂) has been shown to greatly reduce its stability in solutions at pH 5.0, 7.0, and 9.0.[1][5]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.

| Form | Storage Temperature | Container | Special Instructions |

| Crystalline Solid | -20°C[4] | Tightly sealed, light-resistant | Keep away from moisture. |

| Aqueous Solution | 2-8°C | Sterile, tightly sealed | Prepare fresh and use within one day.[4] Avoid repeated freeze-thaw cycles. |

| Stock Solution (in organic solvent) | -20°C | Tightly sealed, inert gas purged | Soluble in DMSO (~1 mg/ml) and dimethylformamide (~0.1 mg/ml).[4] Purge with an inert gas like nitrogen or argon. |

Table 3: Recommended Storage Conditions for this compound.

Experimental Protocols for Stability Assessment

The following protocol describes a general method for evaluating the thermal and pH stability of this compound, adapted from methodologies used for the unlabeled compound.[1]

Objective

To determine the degradation kinetics and stability of this compound under various pH and temperature stress conditions.

Materials

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

High-purity water

-

HPLC or UPLC system with a suitable column (e.g., reversed-phase C18)[6]

-

Fluorescence or Mass Spectrometry detector

-

pH meter

-

Incubator or water bath

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound by dissolving the crystalline solid in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 10 mg/mL).[4]

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution. Adjust the pH of these solutions to the desired levels (e.g., 1.0, 2.0, 7.0, 11.0, 12.0) using HCl or NaOH.

Stability Testing Procedure

-

Initial Analysis (T=0): Immediately analyze an aliquot from each pH-adjusted working solution to establish the initial concentration (C₀).

-

Incubation: Place the sealed vials of the remaining working solutions in an incubator or water bath set to the desired test temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[1]

-

Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot from each solution. Immediately cool the sample on ice to halt further degradation.

-